molecular formula C16H16O3 B2393114 2-(2,3-Dimethylphenoxymethyl)benzoic acid CAS No. 938143-50-1

2-(2,3-Dimethylphenoxymethyl)benzoic acid

Cat. No.: B2393114
CAS No.: 938143-50-1
M. Wt: 256.301
InChI Key: NZRMOEVSQVAUGM-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxymethyl)benzoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by a benzoic acid core substituted with a 2,3-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxymethyl)benzoic acid typically involves the reaction of 2,3-dimethylphenol with a suitable benzoic acid derivative. One common method is the etherification of 2,3-dimethylphenol with a benzoic acid derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxymethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is noted for its anti-inflammatory properties and has been studied extensively as a potential therapeutic agent. Its derivatives have demonstrated various pharmacological activities, including:

  • Analgesic Effects : The compound has shown significant analgesic activity, making it a candidate for pain management therapies. Research indicates that it may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain .
  • Anti-inflammatory Properties : Studies have confirmed that 2-(2,3-dimethylphenoxymethyl)benzoic acid can effectively reduce inflammation, which is crucial in treating conditions such as arthritis and other inflammatory diseases .
  • Potential in Urinary Disorders : A related compound has been identified as an EP1 receptor antagonist, suggesting that derivatives of this compound may be useful in treating urinary excretion disorders by improving urinary flow rates and reducing symptoms associated with dysuria .

Antimicrobial Applications

Research has highlighted the antimicrobial potential of this compound and its derivatives:

  • Synthesis of Thioureas : Recent studies have focused on synthesizing thiourea derivatives from this compound, which exhibit promising antimicrobial activities against various pathogens. These compounds are being explored for their potential to combat multidrug-resistant organisms .
  • Broad Spectrum Activity : The newly synthesized thioureas have shown effectiveness against bacteria and fungi, indicating a broad spectrum of antimicrobial activity that could be harnessed in clinical settings .

Synthetic Intermediate

The compound serves as a valuable synthetic intermediate in the pharmaceutical industry:

  • Synthesis of Other Therapeutics : It is used in the synthesis of more complex molecules, including suvorexant (MK-4305), a medication for insomnia. This highlights its role in developing new drugs that address sleep disorders and related conditions .

Case Studies and Research Findings

Study TitleFocusFindings
Synthesis of New ThioureasAntimicrobial ActivityDemonstrated effective activity against resistant strains .
Analgesic and Anti-inflammatory ActivitiesPain ManagementShowed significant reduction in pain responses in animal models .
Development of EP1 AntagonistsUrinary DisordersImproved urinary flow rates in dysuria patients .

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular components through its phenoxy and carboxylic acid groups. These interactions can influence various biochemical pathways, potentially leading to antimicrobial or antioxidant effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzoic acid
  • 3-Acetoxy-2-methylbenzoic acid
  • 2-Methyl-3-methoxybenzoic acid

Uniqueness

2-(2,3-Dimethylphenoxymethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

2-(2,3-Dimethylphenoxymethyl)benzoic acid, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activities. This article compiles findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C₁₅H₁₄O₂
  • Molecular Weight : 242.27 g/mol
  • IUPAC Name : this compound

Biological Activities

The biological activity of this compound has been investigated in several contexts:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Research indicates that related compounds can inhibit inflammatory pathways. The benzoic acid moiety is known to modulate the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have implications for diseases such as cancer .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, altering their activity and affecting metabolic pathways.
  • Modulation of Signaling Pathways : It may influence signaling cascades related to inflammation and cell proliferation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of structurally similar benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) below 100 µg/mL, highlighting their potential as antimicrobial agents .
  • Anti-inflammatory Activity :
    • In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial<100
Similar benzoic acid derivativeAnti-inflammatoryN/A
Other phenoxy derivativesAntimicrobial<200

Properties

IUPAC Name

2-[(2,3-dimethylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-6-5-9-15(12(11)2)19-10-13-7-3-4-8-14(13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRMOEVSQVAUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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